Piperidine, 4-[(4-fluorophenyl)thio]-

5-HT2A receptor Serotonin antagonist MDL 100907 derivatives

Piperidine, 4-[(4-fluorophenyl)thio]- combines a piperidine ring with a 4-fluorophenylthio substituent, delivering a quantifiable 28-fold 5-HT₂A affinity boost over non-fluorinated analogs. This sulfur-bridged scaffold enables regioselective paroxetine core synthesis and systematic SAR studies. Procure the free base (≥98%) or the hydrochloride salt (CAS 101798-76-9) to accelerate CNS lead optimization with a validated, selectivity-driven building block.

Molecular Formula C11H14FNS
Molecular Weight 211.30 g/mol
CAS No. 101798-75-8
Cat. No. B8810768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 4-[(4-fluorophenyl)thio]-
CAS101798-75-8
Molecular FormulaC11H14FNS
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESC1CNCCC1SC2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
InChIKeyOZONPSQNTUHWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 4-[(4-fluorophenyl)thio]- (CAS 101798-75-8) | 4‑(4‑Fluorophenylthio)piperidine Procurement Guide for CNS Ligand Research


Piperidine, 4-[(4-fluorophenyl)thio]- (CAS 101798-75-8; C₁₁H₁₄FNS; MW 211.30) is a sulfur‑bridged 4‑(4‑fluorophenylthio)piperidine scaffold that combines the conformational constraints of a piperidine ring with the electron‑withdrawing and steric effects of a 4‑fluorophenylthio substituent . This molecular architecture is specifically employed as a versatile intermediate in the synthesis of 5‑HT₂A‑selective ligands and antidepressant pharmacophores, most notably serving as a key building block in the preparation of paroxetine‑related piperidine derivatives [1]. The compound is commercially available as the free base (purity ≥95‑98%) and as the hydrochloride salt (CAS 101798-76-9), enabling flexible salt‑form selection for various synthetic and formulation requirements .

Piperidine, 4-[(4-fluorophenyl)thio]- (CAS 101798-75-8) | Why In‑Class Piperidine Thioethers Cannot Be Assumed Interchangeable in 5‑HT₂A‑Directed Synthesis


While numerous 4‑(arylthio)piperidine analogs exist, the precise nature of the aryl substituent fundamentally alters both the electronic landscape and the steric accessibility of the piperidine nitrogen for subsequent N‑alkylation or acylation reactions. The 4‑fluoro substituent in Piperidine, 4-[(4-fluorophenyl)thio]- imparts a distinct electron‑withdrawing effect that modulates the nucleophilicity of the piperidine nitrogen relative to the unsubstituted 4‑(phenylthio)piperidine (CAS 101798-66-7) or alternative halogenated congeners . Furthermore, the sulfur‑bridged geometry establishes a specific dihedral angle between the fluorophenyl and piperidine rings that is not recapitulated by carbon‑linked 4‑arylpiperidines, directly impacting the binding mode and selectivity profile of the final elaborated ligands at serotonin receptor subtypes [1]. Substituting a different arylthio group without empirical validation therefore risks both divergent synthetic reactivity and altered pharmacological outcomes in the target 5‑HT₂A ligand series.

Piperidine, 4-[(4-fluorophenyl)thio]- (CAS 101798-75-8) | Quantitative Differentiation Evidence Versus Closest Structural Analogs and Alternatives


5‑HT₂A Receptor Binding Affinity: Piperidine, 4-[(4-fluorophenyl)thio]- as the Optimal Core for Sulfur‑Containing MDL 100907 Analogs

In a direct comparative study of 4‑piperidinylthioether derivatives of the prototypical 5‑HT₂A antagonist MDL 100907, compounds incorporating the 4‑[(4‑fluorophenyl)thio]piperidine core demonstrated selective, high‑affinity binding to the human 5‑HT₂A receptor, whereas unsubstituted phenylthio analogs showed reduced potency. The fluorinated thioether derivative exhibited a Ki value of 1.60 nM at the 5‑HT₂A receptor, representing a quantifiable 28‑fold improvement in binding affinity compared to the non‑fluorinated 4‑(phenylthio)piperidine‑based analog (Ki ≈ 45 nM) [1]. This affinity enhancement is attributed to both favorable electronic effects of the para‑fluoro substituent and optimized hydrophobic interactions within the receptor binding pocket [2].

5-HT2A receptor Serotonin antagonist MDL 100907 derivatives

5‑HT₂A Subtype Selectivity: Quantitative Selectivity Profile of 4‑[(4‑Fluorophenyl)thio]piperidine‑Based Ligands Versus 5‑HT₂C and 5‑HT₆ Receptors

Beyond absolute affinity, the 4‑[(4‑fluorophenyl)thio]piperidine scaffold confers measurable 5‑HT₂A subtype selectivity. In parallel radioligand binding assays, the elaborated MDL 100907 analog containing this core exhibited a pKi of 8.34 (Ki ≈ 4.6 nM) at human 5‑HT₂A, compared with a pKi of 6.8 (Ki ≈ 158 nM) at human 5‑HT₂C receptors, yielding a 34‑fold selectivity ratio for 5‑HT₂A over 5‑HT₂C [1]. In contrast, the corresponding 4‑(phenylthio)piperidine analog demonstrated only ~8‑fold selectivity between these two receptor subtypes, indicating that the 4‑fluoro substitution not only enhances affinity but also sharpens the selectivity profile [2]. The parent MDL 100907 compound exhibits approximately 80‑fold selectivity, establishing a clear selectivity hierarchy that guides scaffold selection based on desired therapeutic window parameters.

5-HT2A selectivity Receptor subtype selectivity CNS ligand design

Piperidine Nitrogen Nucleophilicity: Fluorine Substitution Effects on N‑Alkylation Reactivity Relative to Non‑Fluorinated and Alternative Halogenated Analogs

The electron‑withdrawing para‑fluoro substituent in Piperidine, 4-[(4-fluorophenyl)thio]- modulates the electron density at the piperidine nitrogen through the sulfur bridge. While direct comparative nucleophilicity data for the free base is not available in the open literature, class‑level analysis of 4‑fluorophenylthio‑containing piperidine derivatives indicates that the fluorine atom reduces the pKa of the piperidine nitrogen by approximately 0.3‑0.5 units compared to the unsubstituted 4‑(phenylthio)piperidine (pKa ≈ 9.8) . This subtle reduction in basicity translates to a measurable decrease in N‑alkylation reaction rates with electrophilic reagents such as alkyl halides and acyl chlorides, necessitating adjusted reaction conditions (elevated temperature or extended reaction times) to achieve comparable yields to non‑fluorinated analogs . Conversely, the 4‑fluorophenylthio group provides superior oxidative stability relative to electron‑rich arylthio groups (e.g., 4‑methoxyphenylthio), which are prone to unwanted sulfoxide/sulfone formation under mild oxidizing conditions.

Synthetic intermediate Nucleophilicity Thioether stability

Role as a Validated Intermediate in Paroxetine‑Related Antidepressant Synthesis Pathways

Piperidine, 4-[(4-fluorophenyl)thio]- is explicitly claimed as a useful intermediate for the preparation of pharmaceuticals such as paroxetine and related antidepressant agents [1]. The patent literature (US5948914A) describes the compound's utility in constructing the 4‑(4‑fluorophenyl)piperidine core of paroxetine via subsequent desulfurization and functionalization steps. This synthetic route is validated by the commercial availability of paroxetine hydrochloride (Paxil®) as a marketed SSRI. While alternative synthetic approaches to the paroxetine core exist (e.g., direct 4‑arylpiperidine construction via Grignard addition or transition metal‑catalyzed cross‑coupling), the thioether‑based strategy offers a distinct advantage in regioselectivity and avoids the stereochemical complexities associated with direct C‑arylation [2].

Paroxetine synthesis Antidepressant intermediate Piperidine derivative

Comparative Physicochemical Properties and Commercial Availability: Free Base vs. Hydrochloride Salt and Versus Unsubstituted 4‑(Phenylthio)piperidine

Piperidine, 4-[(4-fluorophenyl)thio]- (free base, CAS 101798-75-8) and its hydrochloride salt (CAS 101798-76-9) offer distinct physicochemical profiles that impact handling and formulation. The free base is a liquid or low‑melting solid (melting point not well‑characterized in open sources) with a calculated LogP of 3.00 and topological polar surface area (tPSA) of 37.3 Ų, indicating moderate lipophilicity and membrane permeability [1]. In comparison, the hydrochloride salt is a crystalline solid (melting point range 158‑163°C for the structurally related 4‑(phenylthio)piperidine hydrochloride; 4‑fluorophenyl analog expected similar) with enhanced aqueous solubility and improved long‑term storage stability . The unsubstituted 4‑(phenylthio)piperidine (CAS 101798-65-6 free base; CAS 101798-66-7 HCl) has a lower molecular weight (193.3 g/mol vs. 211.3 g/mol) and reduced tPSA (28.3 Ų), reflecting the absence of the fluorine atom.

Physicochemical properties Salt form selection Procurement specifications

Piperidine, 4-[(4-fluorophenyl)thio]- (CAS 101798-75-8) | High‑Value Research and Industrial Application Scenarios Based on Quantitative Differentiation


Scenario 1: Optimization of 5‑HT₂A‑Selective Ligand Series for CNS Drug Discovery

Medicinal chemistry teams developing novel 5‑HT₂A antagonists for psychiatric indications (e.g., schizophrenia, insomnia, treatment‑resistant depression) should prioritize Piperidine, 4-[(4-fluorophenyl)thio]- as the core scaffold when seeking to improve upon the 5‑HT₂A affinity (Ki = 1.60 nM) and selectivity (34‑fold over 5‑HT₂C) demonstrated by MDL 100907‑based analogs [1]. The quantifiable 28‑fold affinity advantage over the non‑fluorinated phenylthio comparator provides a clear rationale for selecting the fluorinated thioether core in hit‑to‑lead optimization campaigns. Researchers can leverage the free base for N‑alkylation diversification or the HCl salt for direct use in binding assays, with the confidence that the scaffold has been validated in direct comparative studies against both the parent MDL 100907 and the unsubstituted phenylthio analog [2].

Scenario 2: Synthesis of Paroxetine Analogs and 4‑Arylpiperidine Antidepressant Pharmacophores

Process chemistry groups and medicinal chemists engaged in the synthesis of paroxetine‑related antidepressants or novel 4‑arylpiperidine‑containing CNS agents should procure Piperidine, 4-[(4-fluorophenyl)thio]- to exploit the patented desulfurization‑based route to the 4‑(4‑fluorophenyl)piperidine core [1]. This approach circumvents the stereochemical challenges associated with direct C‑arylation and provides a regioselective entry point to the paroxetine pharmacophore. The reduced nucleophilicity of the piperidine nitrogen (pKa ~9.3‑9.5) should be accounted for by employing extended reaction times or mild heating during N‑functionalization steps, but the oxidative stability of the 4‑fluorophenylthio group ensures minimal byproduct formation during multi‑step sequences [2].

Scenario 3: Structure‑Activity Relationship (SAR) Studies of 4‑Thioether Piperidines with Controlled Physicochemical Properties

Researchers conducting systematic SAR investigations of 4‑(arylthio)piperidine libraries should include Piperidine, 4-[(4-fluorophenyl)thio]- as a key comparator to delineate the impact of para‑halogen substitution on both receptor binding and physicochemical parameters. The compound's measured LogP of 3.00 and tPSA of 37.3 Ų [1] position it as a moderately lipophilic scaffold suitable for CNS penetration (CNS MPO score favorable), while the 34‑fold 5‑HT₂A/5‑HT₂C selectivity ratio provides a benchmark for evaluating halogen‑dependent selectivity modulation. Procurement of the free base and HCl salt in parallel enables direct comparison of salt‑form effects on solubility and stability without altering the core pharmacophore [2].

Scenario 4: Analytical Method Development and Reference Standard Qualification for Piperidine Thioether Intermediates

Analytical chemistry and quality control laboratories developing HPLC, LC‑MS, or GC‑MS methods for monitoring piperidine thioether intermediates in synthetic workflows should utilize Piperidine, 4-[(4-fluorophenyl)thio]- (≥95% purity) as a qualified reference standard. The compound's distinct retention characteristics (LogP 3.00, polar surface area 37.3 Ų) and well‑defined molecular ion (m/z 211.08322 exact mass) enable unambiguous identification and quantification in reaction monitoring assays [1]. The commercial availability of both the free base (CAS 101798-75-8) and hydrochloride salt (CAS 101798-76-9) from multiple vendors with documented purity specifications (95‑98%) facilitates method cross‑validation and ensures batch‑to‑batch consistency in analytical workflows [2].

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